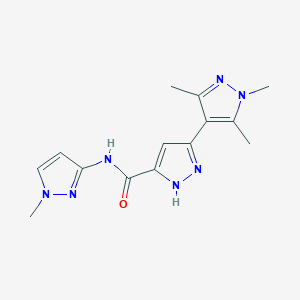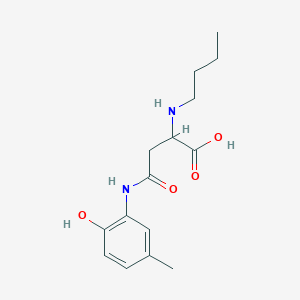
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of bipyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and various methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of methyl groups and the formation of the bipyrazole structure. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.
科学的研究の応用
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 1’,3’,5’-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Pesticidally active pyridyl- and pyrimidyl-substituted thiazole derivatives
Uniqueness
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its multi-pyrazole structure and the presence of multiple methyl groups. This structural complexity contributes to its diverse chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, specificity, and efficacy in various applications.
特性
分子式 |
C14H17N7O |
|---|---|
分子量 |
299.33 g/mol |
IUPAC名 |
N-(1-methylpyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)18-8)10-7-11(17-16-10)14(22)15-12-5-6-20(3)19-12/h5-7H,1-4H3,(H,16,17)(H,15,19,22) |
InChIキー |
LRKPTHWFGWAZJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=NN(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)
![1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B12180479.png)


![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)

![2-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12180508.png)
![Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate](/img/structure/B12180521.png)
![(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12180535.png)
